molecular formula C17H17BrFN3 B5540972 N-(5-bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine

N-(5-bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B5540972
M. Wt: 362.2 g/mol
InChI Key: HUHAMCGVFNDYKJ-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-fluorobenzylidene)-4-phenyl-1-piperazinamine is a useful research compound. Its molecular formula is C17H17BrFN3 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.05899 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmitter Studies

Research has explored the use of piperazine derivatives as radiolabeled antagonists for studying neurotransmitter systems, such as the serotonergic system, through positron emission tomography (PET). For example, [18F]p-MPPF, a 5-HT1A antagonist, has been developed for PET studies to understand serotonergic neurotransmission, illustrating how derivatives of piperazine can be utilized in brain imaging and the study of neurological disorders (Plenevaux et al., 2000).

Antimicrobial Activity

Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. A study on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives demonstrated potential antimicrobial activity, highlighting the utility of piperazine derivatives in developing new antimicrobial agents (Babu et al., 2015).

Drug Synthesis

The synthesis of pharmaceuticals often involves piperazine derivatives as key intermediates. An example is the efficient synthesis of the antimigraine drug lomerizine, demonstrating the role of piperazine derivatives in drug development (Narsaiah & Kumar, 2010).

Molecular Synthesis and Bioactivities

Studies on Mannich bases with piperazines have shown that these compounds possess cytotoxic, anticancer, and enzyme inhibitory effects, indicating the broad bioactive potential of piperazine derivatives (Gul et al., 2019).

Properties

IUPAC Name

(E)-1-(5-bromo-2-fluorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3/c18-15-6-7-17(19)14(12-15)13-20-22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHAMCGVFNDYKJ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.